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2'-Deoxy-N4-methylcytidine

Cat. No.: B12322531
M. Wt: 241.24 g/mol
InChI Key: DNYQNXJGNKQOQK-UHFFFAOYSA-N
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Description

Overview of Epigenetic and Genetic DNA Modifications

Genetics is the study of genes and heredity, focusing on how traits are passed down through generations via the DNA sequence. consensus.app Genetic changes, or mutations, involve alterations to the sequence of DNA building blocks. cdc.gov In contrast, epigenetics involves heritable changes in gene expression that are not caused by changes in the DNA sequence itself. consensus.appnih.gov These modifications are chemical marks added to the DNA or to the histone proteins around which DNA is wrapped. nih.govmedlineplus.gov

Epigenetic mechanisms act as a regulatory layer, influencing when and where genes are turned "on" or "off". cdc.gov This regulation is vital for processes like cellular differentiation, where totipotent stem cells give rise to various specialized cell types, such as nerve or muscle cells, all of which share the same DNA but have different functions. cdc.govwikipedia.org Key epigenetic mechanisms include DNA methylation, histone modification, and non-coding RNA-associated gene silencing. nih.gov Unlike genetic mutations, epigenetic changes can be reversible and are influenced by environmental factors. cdc.gov

The Significance of Cytosine Modifications in DNA Biology

Among the four canonical bases in DNA, cytosine is a major hub for epigenetic modification. nih.gov The most well-studied modification is the methylation at the 5th position of the cytosine ring, creating 5-methylcytosine (B146107) (5mC), often referred to as the "fifth base" of DNA. frontiersin.org In mammals, 5mC is widespread, with over 4% of cytosines being methylated, and it plays a critical role in gene silencing, X-chromosome inactivation, and cellular differentiation. frontiersin.org

The significance of cytosine modification extends beyond 5mC. The Ten-eleven translocation (TET) family of enzymes can iteratively oxidize 5mC to generate 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). ludwigcancerresearch.org These oxidized forms are not just intermediates in DNA demethylation but appear to have distinct biological functions. ludwigcancerresearch.orgox.ac.uk For instance, 5mC is generally associated with transcriptionally repressed regions, while 5hmC is found in active gene regions. ludwigcancerresearch.orgox.ac.uk These modifications can influence DNA stability, flexibility, and the recruitment of various proteins that regulate chromatin structure and gene expression. nih.govillinois.edu

Type of Cytosine Modification Description Primary Biological Association
5-methylcytosine (5mC) Addition of a methyl group at the C5 position of cytosine. frontiersin.orgGene silencing, X-chromosome inactivation, genomic imprinting. nih.govfrontiersin.org
5-hydroxymethylcytosine (5hmC) Oxidation product of 5mC, generated by TET enzymes. ludwigcancerresearch.orgAssociated with active gene regions, plays a role in DNA demethylation. ludwigcancerresearch.org
5-formylcytosine (5fC) Oxidation product of 5hmC, generated by TET enzymes. ludwigcancerresearch.orgIntermediate in DNA demethylation, involved in transcription regulation. frontiersin.org
5-carboxylcytosine (5caC) Oxidation product of 5fC, generated by TET enzymes. ludwigcancerresearch.orgIntermediate in DNA demethylation, involved in transcription regulation. frontiersin.org
N4-methylcytosine (4mC) Addition of a methyl group at the N4 position (exocyclic amino group) of cytosine. nih.govPrimarily in prokaryotic restriction-modification systems; recently found in some eukaryotes. nih.govoup.com

Positioning of 2'-Deoxy-N4-methylcytidine within the Landscape of DNA Base Modifications

This compound is a modified nucleoside where the cytosine base is methylated at the N4 position (an exocyclic amino group), in contrast to the C5 methylation of 5mC. nih.gov The corresponding base, N4-methylcytosine (4mC), is a naturally occurring DNA modification. oup.com

Historically, 4mC has been known primarily as a component of restriction-modification (R-M) systems in bacteria and archaea. oup.comnih.gov In these systems, a methyltransferase enzyme adds a methyl group to a specific DNA sequence, protecting the host's own DNA from being cleaved by its corresponding restriction enzyme, which targets foreign, unmethylated DNA. oup.comwikipedia.org Therefore, 4mC, alongside N6-methyladenine (6mA), is a dominant modification in prokaryotes, while 5mC is the principal form in eukaryotes. nih.govoup.com

However, recent research has challenged this strict prokaryotic-eukaryotic divide. The discovery of 4mC in the DNA of some eukaryotes, such as the bdelloid rotifer, suggests a broader role for this modification. nih.govresearchgate.net In these organisms, 4mC appears to be involved in silencing transposable elements, indicating a role in genome defense and epigenetic control. nih.govresearchgate.net This positions this compound not just as a feature of microbial biology but as a molecule of interest in understanding eukaryotic epigenetics as well.

Rationale for Academic Investigation of this compound

The academic and research interest in this compound stems from several key areas. It serves as an invaluable tool for dissecting the intricate mechanisms of gene regulation and DNA-protein interactions.

Key Research Applications:

Studying DNA Structure and Stability: By incorporating this compound into synthetic DNA strands (oligonucleotides), researchers can investigate how this specific type of methylation affects the DNA double helix. oup.com Studies have shown that, unlike 5mC, the presence of N4-methylcytosine can reduce the thermal stability of the DNA duplex. oup.comnih.gov However, similar to 5mC, it can favor the transition of DNA from its common B-form to the Z-form conformation. oup.comnih.gov

Probing DNA-Protein Interactions: The compound is used to understand how methylation patterns influence the binding of proteins to DNA. This is crucial for understanding how enzymes involved in DNA replication, repair, and transcription interact with modified DNA.

Developing Epigenetic Therapeutics: Since aberrant DNA methylation is a hallmark of diseases like cancer, this compound is used as a model compound in the development of new drugs that target DNA methylation processes. targetmol.com It aids in screening for molecules that can inhibit or modulate the enzymes responsible for writing or erasing these epigenetic marks.

Antisense Technology: Modified oligonucleotides containing this compound are used in antisense therapies. These synthetic DNA strands can bind to specific messenger RNA (mRNA) molecules, inhibiting the production of disease-causing proteins. The methyl group on the nucleoside can influence the binding affinity and specificity of these therapeutic oligonucleotides.

Analytical Standards: In analytical chemistry, pure this compound serves as a standard for developing and calibrating sensitive detection methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify methylated nucleosides in biological samples.

Table of Chemical Properties for this compound

Property Value
Chemical Formula C₁₀H₁₅N₃O₄ biosynth.comcymitquimica.com
Molecular Weight 241.24 g/mol biosynth.com
Synonyms N4-Methyldeoxycytidine, N4-Methyl-2'-deoxycytidine
Appearance White to Off-white Powder
CAS Number 22882-02-6 biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O4 B12322531 2'-Deoxy-N4-methylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQNXJGNKQOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Occurrence and Distribution of N4 Methylcytosine

Prevalence in Prokaryotic Genomes

In prokaryotes, DNA methylation is a key component of restriction-modification (R-M) systems, which act as a defense mechanism against foreign DNA, such as bacteriophages. frontiersin.orgroyalsocietypublishing.org The methyltransferase enzyme modifies specific recognition sequences in the host DNA, protecting it from cleavage by the corresponding restriction endonuclease. nih.gov Beyond this role, 4mC is also implicated in the regulation of gene expression, genome stability, and DNA replication. nih.govfrontiersin.org

N4-methylcytosine is a widespread modification in bacterial DNA, although it is generally less common than N6-methyladenine. frontiersin.orgresearchgate.net It is a prevalent modified base in the DNA of thermophilic bacteria but also appears in many mesophilic bacteria. frontiersin.org Studies have revealed that 4mC is not just a component of R-M systems but can also act as a global epigenetic regulator, influencing gene expression and pathogenesis in organisms like Helicobacter pylori. frontiersin.org In many bacteria, 4mC is generated by methyltransferases that transfer a methyl group from S-adenosyl-l-methionine (SAM) to the target cytosine base. frontiersin.org

Similar to bacteria, DNA methylation in archaea, including 4mC, is primarily associated with R-M systems that protect the cell from invasive genetic elements. nih.gov The modification has been identified particularly in thermophilic archaea. royalsocietypublishing.orgnih.gov While the full extent and regulatory roles of DNA methylation in Archaea are still being explored, the presence of 4mC highlights its ancient evolutionary origins as a genome-modifying mark. nih.gov A recently identified family of RNA methyltransferases that generate N4,N4-dimethylcytidine (m42C) has homologs distributed across all three domains of life, including 77 of the top 100 closest homologs being from Archaea, suggesting the biological relevance of N4-methylation in this domain. pnas.org

The occurrence and function of 4mC can vary significantly between different microbial species, reflecting diverse evolutionary pressures and regulatory strategies.

Leptospira interrogans : In this pathogenic spirochete, a 4mC methyltransferase has been characterized that modifies the CTAG motif. nih.gov The inactivation of this enzyme leads to a complete loss of methylation at these sites, causing widespread dysregulation of gene expression. This results in growth defects, reduced adhesion to host cells, and a loss of virulence in animal models, demonstrating that 4mC modification is critical for the global epigenetic regulation and pathogenicity of this human pathogen. nih.gov

Deinococcus radiodurans : This extremophilic bacterium, known for its extreme resistance to DNA damage, utilizes 4mC as its major form of methylated cytosine. frontiersin.org A novel methylated motif, C4mCGCGG, was identified, with the methylation being carried out by the M.DraR1 methyltransferase. frontiersin.org This 4mC modification is crucial for maintaining genomic stability; cells lacking this modification show higher mutation frequencies and altered expression of genes involved in DNA damage response. frontiersin.orgresearchgate.net This R-M system, designated the DraI R-M system, plays a key role in cell viability and defense against foreign DNA. nih.govnih.gov

Escherichia coli : The presence of 4mC has been described in E. coli, where it can be involved in various cellular functions. mdpi.comroyalsocietypublishing.org For instance, N4-methylcytosine can support the growth of uracil (B121893) auxotroph strains of E. coli by being converted into cytosine and then to uracil. mdpi.com The concentration of N4-methylcytosine in the growth medium of such strains decreases over time, indicating its uptake and metabolism. researchgate.net While the well-known Dam and Dcm methyltransferases in E. coli produce 6mA and 5mC respectively, certain strains may contain N4-cytosine methyltransferases acting on specific DNA sequences. royalsocietypublishing.orgoup.com

Table 1: N4-Methylcytosine (4mC) in Specific Microbial Species

Species Methylated Motif Function(s) Key Findings
Leptospira interrogans CTAG Virulence, Gene Regulation Inactivation of the 4mC methyltransferase abrogates virulence and causes genome-wide gene dysregulation. nih.gov
Deinococcus radiodurans C4m CGCGG Genomic Stability, DNA Repair, Restriction-Modification 4mC is the major methylated cytosine; its absence leads to increased mutation rates and impacts DNA damage response. frontiersin.org
Escherichia coli Varies Metabolic Support, Potential Restriction-Modification Can be utilized as a source of cytosine/uracil for growth in auxotrophic strains. mdpi.comresearchgate.net

Distribution Patterns Across Diverse Microbial Species

Investigation of N4-Methylcytosine in Eukaryotic DNA

Historically, 4mC was considered to be confined to bacteria and archaea. researchgate.net The primary DNA methylation mark studied in eukaryotes has been 5-methylcytosine (B146107) (5mC), with N6-methyladenine (6mA) also being detected. nih.gov The investigation of 4mC in eukaryotes has been hampered by significant technical hurdles.

Several factors contribute to the difficulty in studying 4mC in eukaryotes:

Low Abundance : If present, 4mC is likely to be at a much lower concentration than 5mC, making it difficult to detect with standard methods.

Methodological Limitations : Traditional methods for studying DNA methylation are not always suitable for 4mC. For example, standard bisulfite sequencing, a gold-standard for 5mC analysis, does not reliably distinguish between 5mC and 4mC and only partially converts 4mC, leading to ambiguous results. nih.govnih.gov While methods like single-molecule real-time (SMRT) sequencing can directly detect 4mC, their widespread application for eukaryotic genomes can be challenging. frontiersin.org

Antibody Specificity : Immunoprecipitation techniques rely on antibodies, and generating highly specific antibodies that can distinguish 4mC from the much more abundant 5mC and unmodified cytosine is challenging.

Despite these challenges, a recent breakthrough has provided clear evidence for 4mC as an epigenetic mark in a eukaryotic organism. Research on bdelloid rotifers revealed that they lack the typical eukaryotic 5mC methyltransferases but possess an N4-cytosine methyltransferase acquired from bacteria via horizontal gene transfer over 60 million years ago. researchgate.netnih.gov This enzyme deposits 4mC at active transposons, playing a role in silencing these mobile genetic elements and demonstrating that a non-native DNA modification can be integrated into a eukaryotic epigenetic system. researchgate.netnih.gov

Absence or Trace Levels in Specific Eukaryotic Tissues and Cell Lines

The presence of N4-methylcytosine (4mC) in eukaryotic organisms has been a subject of significant debate. researchgate.net While it is a well-established DNA modification in prokaryotes, its existence in most eukaryotic lineages, particularly vertebrates, has been considered minimal to non-existent. nih.gov The vast majority of cytosine methylation in mammals is in the form of 5-methylcytosine (5mC), which plays a critical role in gene silencing, genomic imprinting, and X-chromosome inactivation. nih.gov In somatic tissues of mammals, 70-80% of all CpG dinucleotides are methylated at the C5 position of cytosine. nih.gov

Early reports of 4mC in eukaryotes were often met with skepticism, as they could not be reliably confirmed with alternative, more sensitive methods, and the enzymatic machinery responsible for this modification had not been identified in these organisms. researchgate.net The extremely low abundance of 4mC compared to 5mC in most eukaryotic genomes makes its detection and quantification a significant technical challenge. nih.gov

Investigations using highly sensitive techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) on mammalian cell lines have successfully quantified 5mC and its oxidized derivatives, such as 5-hydroxymethylcytosine (B124674) (5hmC), but have not reported the detection of 4mC. acs.org For instance, a study of the MDA-MB-231 human breast cancer cell line and two normal cell lines (primary mouse lung epithelial cells and HEK293 human kidney cells) did not find measurable levels of 4mC, implying its absence or presence below the assay's detection limit. acs.org

However, the complete absence of 4mC across all eukaryotes is not the case. Significant and functional levels of 4mC have been identified in specific, non-vertebrate eukaryotic lineages. These discoveries have reshaped the understanding of this DNA modification, highlighting that its occurrence is lineage-specific rather than a universal eukaryotic feature. Notable examples include the bdelloid rotifer, Adineta vaga, and the liverwort, Marchantia polymorpha, where 4mC plays defined biological roles. nih.govararipina.com.br The development of computational models designed to predict 4mC sites in the mouse genome suggests that it may be present at very low levels in some mammalian contexts, though this remains an area of active research. nih.govmdpi.comnih.gov

Organism/Cell LineLineageStatus of N4-Methylcytosine (4mC)Key FindingsReferences
Human Cell Lines (e.g., HEK293, MDA-MB-231)Vertebrate (Mammal)Generally considered absent or at trace, undetectable levels.Sensitive mass spectrometry studies quantifying other cytosine modifications did not report the presence of 4mC. acs.org
Mouse Tissues and Cell LinesVertebrate (Mammal)Generally considered absent or at trace, undetectable levels.While its existence is debated, computational predictors for 4mC sites are being developed, suggesting potential for very low-level occurrence. nih.govacs.orgmdpi.com
Caenorhabditis elegans (Nematode)InvertebrateLacks cytosine methylation (both 5mC and 4mC).This model organism is known to have a very low or absent level of 5mC, and 4mC has not been established as a native modification. wikipedia.org
Adineta vaga (Bdelloid Rotifer)InvertebratePresent and functional.Lacks the canonical 5mC machinery but possesses a functional 4mC methyltransferase acquired via horizontal gene transfer from bacteria. nih.govnih.govresearchgate.net
Marchantia polymorpha (Liverwort)PlantPresent and functional in specific cells.Extensive 4mC methylation occurs in sperm cells, where it is essential for male gamete function. araripina.com.br

Contextual Considerations for Putative Eukaryotic Roles

The consideration of any biological role for N4-methylcytosine in eukaryotes must be framed within several key contexts that explain its controversial history and specialized nature. Unlike 5-methylcytosine, which is an integral and conserved component of the epigenetic machinery in many eukaryotic kingdoms, 4mC appears to be an exception rather than the rule. researchgate.netnih.gov

A Predominantly Prokaryotic Modification: The primary and undisputed role of 4mC is in prokaryotic biology. researchgate.net In bacteria and archaea, 4mC is a key part of restriction-modification (R-M) systems, which act as a primitive immune system to protect the host's DNA from being degraded by its own restriction enzymes while targeting foreign DNA. frontiersin.org For decades, this was considered its main, if not sole, biological function.

Technical Challenges in Detection: A major reason for the long-standing debate over the existence of 4mC in eukaryotes is the difficulty of its detection. nih.gov Standard methods for mapping 5mC, such as traditional bisulfite sequencing, cannot accurately distinguish between 5mC and 4mC. oup.com Given that 5mC is orders of magnitude more abundant in mammalian DNA, any potential 4mC signal would be completely masked. nih.gov The development of more advanced and highly sensitive techniques, such as 4mC-Tet-assisted-bisulfite-sequencing (4mC-TAB-seq) and specialized mass spectrometry, has been crucial in beginning to resolve its presence, or lack thereof, in different organisms. oup.com

A "Non-Native" Epigenetic Mark from Horizontal Gene Transfer: The most compelling evidence for a functional role of 4mC in a eukaryote comes from the bdelloid rotifer. nih.govresearchgate.net This organism lacks the typical eukaryotic DNMT1 and DNMT3 enzymes that establish 5mC marks. Instead, it acquired a bacterial-type N4-cytosine methyltransferase gene through horizontal gene transfer over 60 million years ago. nih.govresearchgate.net This "borrowed" enzyme, N4CMT, deposits 4mC at active transposons and tandem repeats, effectively co-opting a prokaryotic defense mechanism for a new eukaryotic role in maintaining genome stability. nih.govnih.gov This finding demonstrates that a non-native DNA modification can be integrated into a complex eukaryotic epigenetic system.

Lineage-Specific Functional Evolution: The discoveries of 4mC in bdelloid rotifers and liverwort sperm underscore that its putative roles are not universal across eukaryotes. araripina.com.brresearchgate.net Rather than representing an ancient, conserved epigenetic mark, 4mC appears to have been adopted or evolved in specific lineages to fulfill specialized functions. In rotifers, this function is silencing mobile genetic elements, while in liverworts, it is critical for sperm motility and function. araripina.com.brresearchgate.net This contrasts sharply with the deeply conserved roles of 5mC in development and gene regulation across the vertebrate lineage. nih.gov Therefore, the functional relevance of 4mC must be evaluated on a case-by-case basis within specific evolutionary contexts.

Enzymatic Biogenesis and Metabolism of N4 Methylcytosine

DNA Methyltransferases Responsible for N4-Methylation (N4-MTases)

The methylation of the N4 position of cytosine is catalyzed by DNA (cytosine-N4)-methyltransferases (N4-MTases). These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM or AdoMet) to the exocyclic amino group at the C-4 position of cytosine residues within specific DNA sequences biorxiv.orgebi.ac.uk. This modification, along with N6-methyladenine (m6A) and 5-methylcytosine (B146107) (m5C), constitutes the primary forms of DNA methylation in bacterial genomes nih.govoup.comfrontiersin.org.

Classification and Mechanistic Diversity of N4-MTases

DNA methyltransferases are broadly categorized based on the type of methylation they catalyze biorxiv.org. N4-MTases belong to the family of N-methyltransferases (N-MTases), which methylate exocyclic nitrogen atoms, a group that also includes N6-adenine methyltransferases ebi.ac.uk. This contrasts with C-MTases, which methylate the C5 carbon of cytosine ebi.ac.uk.

Further classification divides N4-MTases into subgroups, such as alpha, beta, and gamma, based on conserved sequence motifs and structural topology frontiersin.orgplos.org. For example, the N4-MTase M.DraR1 from Deinococcus radiodurans is identified as an α-class enzyme frontiersin.org, while the methyltransferase components of Type III Restriction-Modification systems are typically beta-class amino-methyltransferases plos.org. Newly discovered Type I systems that produce m4C utilize gamma-class MTases plos.org.

Sequence analysis of N4-MTases has revealed conserved motifs that are similar to those found in both adenine and cytosine-C5 methylases, suggesting a shared evolutionary history nih.govresearchgate.net. Two such conserved patterns are DPF-GSGT and TSPPY nih.govresearchgate.net. Despite these similarities, kinetic studies show that while N4-MTases and N6-MTases share the same general reaction route, their kinetic mechanisms can differ, particularly in the rate-limiting step of the reaction nih.gov. Phylogenetic analyses suggest a complex evolutionary origin for N4-MTases, with evidence indicating that most evolved from a common ancestor, but some may have more recently evolved from N6-adenine MTases nih.gov.

Role of Orphan DNA Methyltransferases in N4-Methylation

While most DNA methyltransferases are components of Restriction-Modification (R-M) systems, some exist independently and are termed "orphan" or "solitary" MTases nih.govasm.orgnih.gov. These enzymes lack a corresponding restriction endonuclease partner nih.govresearchgate.net. Orphan MTases are not primarily involved in cellular defense but are instead believed to play significant roles in various epigenetic regulatory processes nih.govasm.orgresearchgate.net.

The functions of orphan N4-MTases include the regulation of gene expression, DNA replication, and DNA mismatch repair frontiersin.org. They can arise through several evolutionary pathways, such as the horizontal gene transfer of only the methyltransferase gene from an R-M system or the functional loss of the restriction enzyme component frontiersin.org. The presence of orphan MTases highlights the diverse functional roles of DNA methylation beyond host defense, acting as global epigenetic regulators in bacteria frontiersin.orgnih.gov.

Specificity of N4-MTase Recognition Motifs

N4-MTases exhibit high specificity, recognizing and methylating cytosine within distinct DNA sequence motifs. The characterization of these motifs is crucial for understanding the regulatory landscape of bacterial genomes. Modern techniques like single-molecule, real-time (SMRT) sequencing have greatly facilitated the identification of m4C sites and the specific recognition sequences of their corresponding MTases nih.gov.

The recognition sequences can vary significantly between different enzymes and bacterial species. For instance, in the human pathogen Helicobacter pylori, the N4-MTase M2.HpyAII is the sole enzyme of its kind and specifically methylates the first cytosine in the sequence 5′-TCTTC-3′ nih.gov. In the extremophile Deinococcus radiodurans, the N4-MTase M.DraR1 recognizes the palindromic sequence 5′-CCGCGG-3′ and methylates the second cytosine residue nih.govfrontiersin.org. Research has also uncovered novel subgroups of R-M systems with unique m4C recognition motifs, including asymmetric 4 to 6 base pair sequences plos.org.

Below is a table summarizing the recognition motifs of several characterized N4-MTases.

EnzymeOrganismRecognition Motif (5' → 3')Methylated BaseR-M System TypeReference
M.DraR1Deinococcus radioduransCCGCGGSecond C (Cm4C GCGG)Type II nih.govfrontiersin.org
M2.HpyAIIHelicobacter pyloriTCTTCFirst C (m4C TTC)Type II nih.gov
M.RsaIRhodopseudomonas sphaeroidesGTACC (GTAm4C )Type II nih.gov
PacII SystemPseudomonas alcaligenesCm4CC-5-RTTGYC in one strandType I (m4C/m6A) nih.gov

Linkage to Restriction-Modification Systems in Prokaryotes

In the majority of cases, the enzymatic generation of N4-methylcytosine is intrinsically linked to prokaryotic Restriction-Modification (R-M) systems oup.comasm.org. These systems serve as a primary defense mechanism, akin to a primitive immune system, protecting the host bacterium from invading foreign DNA, such as bacteriophages nih.govnih.govasm.org.

An R-M system consists of two core enzymatic activities: a DNA methyltransferase (MTase) and a restriction endonuclease (REase) asm.org. The MTase recognizes a specific short DNA sequence and methylates a base within it on the host's own genome. This methylation acts as a protective mark, identifying the DNA as "self" asm.org. The cognate REase recognizes the same DNA sequence but will only cleave the DNA if it lacks this protective methylation, thereby targeting and degrading foreign "non-self" DNA asm.org. N4-methylcytosine is one of the key modifications, alongside N6-methyladenine and 5-methylcytosine, used for this self/non-self discrimination oup.com.

Type I Restriction-Modification Systems

Type I R-M systems are complex, multi-subunit enzymes typically composed of three proteins encoded by the hsdR, hsdM, and hsdS genes, which are responsible for restriction, modification, and sequence specificity, respectively asm.org. These systems recognize asymmetric, bipartite DNA sequences and cleave the DNA at a considerable distance from the recognition site asm.org.

Historically, Type I systems were known to exclusively produce N6-methyladenine. However, recent discoveries have identified a new subgroup of Type I systems that utilize N4-methylcytosine for host protection nih.gov. These novel systems are characterized by the presence of two distinct, yet highly similar, MTase subunits (M1 and M2) that form a heterodimer with the specificity subunit (S) nih.gov. One MTase subunit is responsible for creating m6A on one DNA strand, while the other subunit specifically generates m4C on the complementary strand plos.orgnih.gov. These m4C-producing Type I MTases are classified as gamma-class enzymes and often feature a conserved NPPY catalytic motif, in contrast to the NPPF motif found in their m6A-producing counterparts nih.govresearchgate.net.

Type II Restriction-Modification Systems

Type II R-M systems are the most common and widely distributed class nih.gov. In contrast to Type I systems, the methyltransferase and restriction endonuclease of Type II systems are separate, independent proteins nih.gov. Both enzymes typically recognize the same specific, often palindromic, DNA sequence that is usually 4 to 8 base pairs in length nih.gov. The REase cleaves within or very near this recognition site asm.org.

N4-methylcytosine-forming MTases are frequently found as the modification component in Type II systems asm.orgresearchgate.net. The MTase uses S-adenosyl methionine as the methyl donor to modify the target cytosine, thereby protecting the host DNA from the digestive action of its cognate restriction enzyme nih.gov. A well-characterized example is the DraI R-M system from Deinococcus radiodurans, a Type II system where the M.DraR1 methyltransferase modifies the second cytosine in the sequence 5′-CCGCGG-3′ to N4-methylcytosine, protecting it from cleavage by the R.DraR1 endonuclease nih.govfrontiersin.org. Some variations exist, such as the Type IIG subgroup, where the endonuclease and methyltransferase activities are fused into a single polypeptide oup.com.

Type III Restriction-Modification Systems

N4-methylcytosine (4mC or m4C), an epigenetic modification, is integral to the defense mechanisms of many bacteria, particularly through its role in Restriction-Modification (R-M) systems. nih.gov While traditionally associated with Type I and Type II systems, recent research has unveiled a novel subgroup of Type III R-M systems that utilize 4mC for host DNA protection. nih.govplos.org This discovery expands the known functional diversity of Type III systems, which were previously thought to exclusively use N6-methyladenine (m6A) for methylation. nih.govresearchgate.net

These newly identified Type III systems are typically composed of two core protein subunits: a modification methyltransferase (Mod) and a restriction endonuclease (Res). plos.orgresearchgate.net The Mod subunit, a dimeric DNA methyltransferase, is responsible for catalyzing the transfer of a methyl group to the N4 position of a cytosine residue within a specific DNA recognition sequence. researchgate.net These Mod proteins are classified as beta-class amino-methyltransferases. nih.govresearchgate.net The Res subunit is an ATP-dependent endonuclease-helicase that recognizes and cleaves foreign DNA. plos.orgresearchgate.net Together, these subunits form a heterotrimeric enzyme complex. nih.govresearchgate.net

A key feature of these 4mC-dependent Type III systems is their recognition of asymmetric DNA sequences, which are typically 4 to 6 base pairs in length. nih.govplos.org The protective methylation occurs on a single cytosine base on one strand of this recognition motif. nih.gov Single-molecule real-time (SMRT) sequencing has been a crucial technology in identifying these systems by detecting the genomic locations of 4mC modifications and their corresponding sequence motifs. nih.govplos.orgresearchgate.net

Analysis of the protein sequences of the Mod and Res subunits from these 4mC systems shows significant divergence, suggesting either an ancient evolutionary origin for 4mC methylation in Type III systems or that it has evolved multiple times independently from m6A methyltransferases. nih.govplos.org Some of these systems, particularly those found in thermophilic organisms, exhibit an interesting characteristic where both the Mod and Res subunits must be expressed for efficient host methylation to occur. nih.govresearchgate.net This indicates a more complex division of labor and interaction between the methylation and restriction components than previously understood. nih.gov Furthermore, some characterized systems and numerous putative ones appear to encode a third protein subunit, a conserved helicase/ATPase, whose precise function remains to be determined. nih.govresearchgate.netplos.orgresearchgate.net

Table 1: Characterized m4C Type III R-M Systems
SystemOrganism of OriginRecognition MotifSubunit Architecture
BspHIVBacillus sp. HCGm4CNGRes, Mod, Putative Helicase/ATPase
Eco86IIEscherichia coli 86GGm4CCRes, Mod
ApeAIIActinobacillus pleuropneumoniaeGWCm4CTRes, Mod
LlaFIILactococcus lactisTAm4CGAGRes, Mod
MboIIMoraxella bovisGAAGm4CRes, Mod
StySBLISalmonella entericaCAGm4CAGRes, Mod, Putative Helicase/ATPase

Concerted Action of Methylation and Restriction Endonucleases

The primary function of R-M systems is to protect the host organism from invading foreign DNA, such as bacteriophages, while leaving its own genome unharmed. nih.govwikipedia.org This discrimination is achieved through a coordinated interplay between the methyltransferase (Mod) and the restriction endonuclease (Res). The Mod enzyme systematically adds methyl groups to specific recognition sites throughout the host's genome. nih.gov This methylation pattern serves as a unique epigenetic signature, marking the DNA as "self".

The restriction endonuclease, which recognizes the exact same DNA sequence as the methyltransferase, surveys the DNA within the cell. nih.gov When it encounters its recognition site on the host's own methylated DNA, its cleavage activity is blocked. takarabio.comyoutube.com However, when foreign, unmethylated DNA enters the cell and the endonuclease encounters the same recognition sequence, it binds to the site and cleaves the DNA, effectively neutralizing the threat. nih.gov

In the context of the 4mC-utilizing Type III R-M systems, the Mod subunit methylates one strand of an asymmetric recognition sequence. nih.gov The Res subunit requires interaction with two unmethylated recognition sites in a head-to-head orientation to trigger DNA cleavage. imrpress.com This cleavage occurs at a defined distance, typically 25-27 base pairs downstream from one of the recognition sites. researchgate.net

The requirement for both Mod and Res subunits for efficient methylation in some thermophilic systems highlights an even tighter concerted action. nih.gov It suggests that the restriction enzyme may play a role in facilitating or stabilizing the methyltransferase complex on the DNA, ensuring that host protection is robustly established before the restriction activity poses any risk to the host's own genome. nih.govresearchgate.net This intricate coordination ensures that the destructive potential of the restriction enzyme is exclusively directed at foreign DNA, safeguarding the integrity of the host's genetic material. imrpress.com

Enzymatic Processing and Demethylation Pathways

Putative N4-Demethylase Activities (if identified)

The removal of methyl groups from DNA bases, a process known as demethylation, is a critical aspect of epigenetic regulation. wikipedia.org This process can be carried out by specific enzymes called demethylases. wikipedia.org While enzymatic pathways for the removal of 5-methylcytosine (5mC) are well-documented, the existence of a dedicated N4-demethylase to directly remove the methyl group from N4-methylcytosine remains largely unconfirmed. wikipedia.orgnih.gov

Current research has not identified a specific enzyme that functions as a direct N4-demethylase. In biological systems where 4mC has been studied, particularly in eukaryotes that have acquired bacterial N4-methyltransferases through horizontal gene transfer, there is a notable lack of candidate "eraser" enzymes for this modification. nih.govresearchgate.net This suggests that, unlike the dynamically regulated 5mC mark, 4mC might function as a more permanent or stable epigenetic signal. Its removal may not be actively and enzymatically controlled but might instead occur passively through dilution during DNA replication over successive cell generations. wikipedia.orgnih.gov The absence of an active demethylation pathway could imply that 4mC plays a role in the long-term silencing of genetic elements or in maintaining stable genomic features. nih.gov

Interactions with DNA Glycosylases and Repair Enzymes

While direct N4-demethylases have not been identified, N4-methylcytosine and related modified bases may interact with the cell's general DNA repair machinery, specifically the Base Excision Repair (BER) pathway. unit.noyoutube.com The BER pathway is initiated by DNA glycosylases, enzymes that recognize and remove damaged or modified bases by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. youtube.comnih.gov

Research into the repair of a related, doubly methylated base, N4,5-dimethylcytosine (mN4,5C), provides insights into potential interactions. unit.no Studies have shown that certain Escherichia coli DNA glycosylases can process mN4,5C. Specifically, the Fpg and Nei glycosylases exhibit activity against mN4,5C, although their efficiency depends on the base paired opposite the modified cytosine. unit.nounit.no

Fpg (Formamidopyrimidine-DNA glycosylase): Shows the most efficient removal of mN4,5C when it is opposite a non-cognate cytosine (C) or a thymine (B56734) (T). It displays no activity when mN4,5C is paired with its cognate guanine (G) or an adenine (A). unit.no

Nei (Endonuclease VIII): Is most effective at incising DNA containing mN4,5C when it is opposite its cognate guanine (G), followed by adenine (A) and thymine (T). Its activity is minimal when paired with a cytosine (C). unit.no

These findings suggest that Fpg and Nei may have complementary roles in the repair of such modified bases. unit.nounit.no Although this research focuses on N4,5-dimethylcytosine, it raises the possibility that the BER pathway, through the action of various DNA glycosylases, could recognize and process N4-methylcytosine, particularly if it arises from DNA damage or is present in an unusual context. However, DNA glycosylases like MBD4 and TDG, which are involved in demethylation pathways related to 5mC by excising thymine from G/T mismatches, have not been shown to act on 4mC. nih.gov The interaction of N4-methylcytosine itself with the broader spectrum of DNA repair enzymes remains an area for further investigation.

Table 2: Activity of E. coli DNA Glycosylases on N4,5-dimethylcytosine (mN4,5C)
EnzymeSubstrate (mN4,5C opposite)Relative Activity
FpgG (Cognate)None
ANone
T++
C+++
NeiG (Cognate)+++
A++
T++
C+

Interactions with Dna Modifying Enzymes and Proteins

Interaction with DNA Polymerases

DNA polymerases are responsible for synthesizing DNA molecules from deoxyribonucleotides. The presence of modified bases such as N4-methylcytosine in the template strand or as an incoming nucleotide can affect the fidelity and efficiency of DNA synthesis.

The fidelity of DNA polymerases in incorporating 2'-Deoxy-N4-methylcytidine triphosphate (d4mCTP) in place of deoxycytidine triphosphate (dCTP) has been a subject of investigation. Studies have shown that some DNA polymerases can incorporate d4mCTP during DNA synthesis. The efficiency and fidelity of this incorporation can vary depending on the specific polymerase and the reaction conditions.

For example, in the context of the polymerase chain reaction (PCR), complete replacement of dCTP with d4mCTP can lead to lower amplification yields with some thermostable DNA polymerases, suggesting that the modified nucleotide is a less efficient substrate. However, mixtures of dCTP and d4mCTP can sustain PCR, indicating that the polymerase can utilize the modified nucleotide. The incorporation of N4-methylcytosine into the DNA duplex can also lead to a decrease in the melting temperature (Tm) of the DNA, with the extent of the decrease correlating with the amount of incorporated modified base.

Table 2: Impact of N4-methyl-2'-deoxycytidine 5'-triphosphate (d4mCTP) on PCR with Different DNA Polymerases

DNA Polymerase Observation with full d4mCTP replacement Observation with dCTP/d4mCTP mixtures
HotStart Taq DNA Polymerase Lower amplicon yields Successful amplification
Pfu exo(-) DNA Polymerase PCR not sustained (slowdown protocol) Reduced yields

When a DNA polymerase encounters a modified base in the template strand, it may stall or bypass the lesion. The ability to bypass such modifications is often mediated by specialized translesion synthesis (TLS) polymerases. These polymerases have a more open active site and are more tolerant of altered template structures, though this often comes at the cost of lower fidelity.

Specific studies on the bypass of N4-methylcytosine by TLS polymerases are not extensively documented. However, the general mechanism of TLS involves the recruitment of a specialized polymerase to a stalled replication fork. This polymerase then incorporates a nucleotide opposite the lesion before the replicative polymerase resumes synthesis. The choice of the inserted nucleotide can be error-free or error-prone, depending on the lesion and the specific TLS polymerase involved. Given that N4-methylcytosine can still form a stable base pair with guanine, it is plausible that many polymerases can bypass it with relatively high fidelity. However, the altered chemical properties of the base could potentially lead to misincorporation by some polymerases, particularly those with lower fidelity.

Binding by Sequence-Specific DNA-Binding Proteins

The methylation of DNA bases can profoundly affect the binding of proteins that recognize specific DNA sequences. While the majority of research in eukaryotes has focused on the impact of 5-methylcytosine (B146107) on protein binding, the recognition of N4-methylcytosine is also a critical area of study, particularly in prokaryotes and in the context of engineered proteins.

Naturally occurring sequence-specific DNA-binding proteins that recognize N4-methylcytosine are primarily found in bacterial restriction-modification systems. These are typically the methyltransferases themselves or other regulatory proteins associated with the system.

A significant advancement in the specific recognition of N4-methylcytosine has come from the field of protein engineering. Transcription-activator-like effectors (TALEs) are a class of proteins with a modular DNA-binding domain that can be engineered to recognize specific DNA sequences. Researchers have successfully engineered TALE repeats that can selectively bind to N4-methylcytosine, distinguishing it from both unmodified cytosine and 5-methylcytosine. nih.gov This has provided a powerful tool for the detection and isolation of DNA containing this specific modification. The natural cytosine-binding TALE repeat does not strongly differentiate between 5mC and 4mC. nih.gov However, through screening of a library of size-reduced TALE repeats, a mutant repeat was identified that acts as a selective binder of 4mC. nih.gov This engineered TALE can be used in affinity enrichment to isolate a specific DNA sequence containing a single N4-methylcytosine. nih.gov

The ability to engineer proteins that can specifically recognize N4-methylcytosine opens up new avenues for studying the distribution and biological roles of this modification in various organisms.

Table 3: Recognition of Cytosine Modifications by Natural and Engineered Proteins

Protein Type Target Modification Recognition Principle
Most Eukaryotic Transcription Factors Unmodified DNA Repelled by 5mC in their binding site.
Methyl-CpG Binding Domain (MBD) Proteins 5-methylcytosine Specifically recognize and bind to methylated CpG sites.
Bacterial Restriction-Modification Proteins N4-methylcytosine Recognize 4mC within a specific sequence context for protection or regulation.

Susceptibility to DNA Repair Enzymes

The cellular machinery for DNA repair is tasked with identifying and correcting a wide array of DNA lesions and modifications to maintain genomic integrity. The susceptibility of modified bases to these repair pathways is crucial for preventing potential mutagenic consequences.

DNA glycosylases are key enzymes in the base excision repair (BER) pathway, responsible for recognizing and excising damaged or modified bases. While there is extensive knowledge on the recognition of bases like uracil (B121893), 8-oxoguanine, and even 5-methylcytosine under certain contexts, there is a notable lack of direct evidence for the recognition of N4-methylcytosine by known DNA glycosylases.

Studies on various DNA glycosylases have not identified N4-methylcytosine as a primary substrate. For instance, thymine (B56734) DNA glycosylase (TDG) is known to be involved in the repair of 3,N4-etheno-2'-deoxycytidine, a different type of adduct, but not N4-methylcytidine itself. The absence of recognized specific glycosylases for N4-methylcytosine in many organisms suggests that this modification might be either highly stable, repaired by alternative pathways, or simply not recognized as a lesion.

Given the lack of evidence for its recognition by specific DNA glycosylases, the direct participation of this compound in the base excision repair pathway remains unconfirmed. While DNA repair pathways are critical for handling various forms of DNA damage, including aberrant methylation, the mechanisms for the potential repair of N4-methylcytosine are not well understood.

Synthetic Methodologies and Applications As Research Tools

Chemical Synthesis of 2'-Deoxy-N4-methylcytidine and Derivatives

The synthesis of this compound (dC4m) and its derivatives is a critical process for enabling its use in various research applications. The methodologies employed are designed to produce the modified nucleoside and its phosphoramidite (B1245037) counterpart, which is the key building block for incorporation into synthetic oligonucleotides.

A common route for the synthesis of N4-methyl-2'-deoxycytidine involves the modification of a precursor nucleoside. For instance, a fully protected mononucleotide of N4-methyl-2'-deoxycytidine suitable for the phosphotriester method of oligonucleotide synthesis has been described. This process typically involves the protection of the sugar hydroxyl groups and the exocyclic amine to ensure specific reactions and prevent unwanted side products.

The general synthetic scheme often starts with a more readily available nucleoside, such as 2'-deoxyuridine. The 4-oxo group of the uracil (B121893) base can be converted to a more reactive intermediate, which is then displaced by methylamine (B109427) to introduce the N4-methyl group. Subsequent steps involve the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the phosphorylation of the 3'-hydroxyl group to generate the phosphoramidite. This phosphoramidite is then ready for use in automated solid-phase oligonucleotide synthesizers.

The table below summarizes a typical synthetic approach for a this compound phosphoramidite building block.

StepReactionReagentsPurpose
1Protection of Hydroxyl Groupse.g., TBDMSClProtects the 3' and 5' hydroxyl groups of the starting nucleoside.
2Activation of C4 Positione.g., Triazole derivativeConverts the C4 carbonyl group into a good leaving group.
3AminationMethylamineIntroduces the N4-methyl group.
4Deprotection of 5'-OHAcidic conditionsSelectively removes the 5'-hydroxyl protecting group.
55'-O-DMT ProtectionDMT-Cl, PyridineAdds the acid-labile DMT group for solid-phase synthesis.
63'-O-Phosphitylation2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEAIntroduces the phosphoramidite moiety at the 3'-position.

This multi-step synthesis yields the desired phosphoramidite building block, which can then be used for the site-specific incorporation of this compound into oligonucleotides.

The site-specific incorporation of this compound into oligonucleotides is primarily achieved through automated solid-phase synthesis. This technique allows for the precise placement of the modified nucleoside at any desired position within a DNA sequence. The process relies on the use of the custom-synthesized this compound phosphoramidite.

The synthesis cycle on a solid support (e.g., controlled pore glass, CPG) involves a series of repeated steps:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the growing oligonucleotide chain is removed, typically with trichloroacetic acid (TCA), to expose a free hydroxyl group.

Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion mutants.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each subsequent nucleotide, whether it is a standard or a modified base, until the desired oligonucleotide sequence is synthesized. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, often by high-performance liquid chromatography (HPLC), to ensure the desired sequence and purity.

Both the phosphotriester and phosphoramidite methodologies have been utilized for the synthesis of oligonucleotides containing this compound.

The phosphotriester method , an earlier approach, involves the formation of a phosphotriester linkage between the 3'-hydroxyl group of one nucleotide and the 5'-hydroxyl group of the next. While successful in synthesizing oligonucleotides containing N4-methylcytosine, this method is generally more time-consuming and less efficient than the phosphoramidite method.

The phosphoramidite method has become the standard for modern oligonucleotide synthesis due to its higher coupling efficiency and faster reaction times. The use of highly reactive phosphoramidite monomers leads to near-quantitative yields at each coupling step, which is crucial for the synthesis of long oligonucleotides. The solid-phase approach, where the growing oligonucleotide chain is attached to a solid support, simplifies the purification process at each step of the synthesis cycle. The synthesis of a fully protected N4-methyl-2'-deoxycytidine mononucleotide suitable for the phosphotriester method has been described, as has the use of the more modern phosphoramidite chemistry for incorporating this modified base.

The choice of methodology depends on the specific research needs and available resources, with the phosphoramidite method being the predominant choice for its efficiency and amenability to automation.

Utility in Nucleic Acid Research

The incorporation of this compound into oligonucleotides provides a valuable tool for a wide range of applications in nucleic acid research. Its presence can modulate the structural and functional properties of DNA, making it useful for probing DNA-protein interactions, studying DNA structure, and developing novel molecular biology tools.

Oligonucleotides containing this compound can be used as modified DNA probes in various hybridization-based assays. The presence of the N4-methyl group can influence the hybridization properties of the probe.

In one study, PCR amplicons where cytosine was completely replaced by N4-methylcytosine were used in microarray hybridization experiments. nih.gov The results showed that at lower hybridization temperatures (30-40°C), these modified amplicons produced fluorescence signals that were equal to or stronger than their unmodified counterparts. nih.gov This suggests that for certain applications, N4-methylcytosine-containing probes can offer comparable or even enhanced performance.

Furthermore, for GC-rich sequences, the incorporation of N4-methylcytosine was found to be advantageous. In one instance, a modified amplicon gave a significantly higher signal intensity, which was attributed to the reduced formation of secondary structures like hairpins in the target sequence. nih.gov This is due to the lower thermodynamic stability of the G:N4-methylC base pair compared to the G:C base pair. nih.gov This property can be particularly useful for designing probes for difficult target sequences that are prone to self-annealing.

The table below summarizes the observed effects of N4-methylcytosine substitution in DNA probes.

FeatureObservationImplication for Probe DesignReference
Hybridization Signal Comparable or stronger signal at lower temperatures.Useful for assays conducted under less stringent conditions. nih.gov
GC-Rich Targets Reduced secondary structure formation.Improved accessibility of the probe to the target sequence. nih.gov
Cross-Hybridization No significant cross-hybridization observed.Maintains specificity of the probe. nih.gov

Oligonucleotides containing this compound at specific sites are invaluable substrates for studying the activity of various DNA-modifying enzymes. These synthetic substrates allow researchers to investigate how the N4-methyl group affects enzyme recognition and catalysis.

DNA Methyltransferases: N4-methylcytosine is a product of certain bacterial DNA methyltransferases. Synthetic DNA containing this modified base can be used to study the activity and specificity of these enzymes. For example, site-specific DNA-methyltransferase (cytosine-N4-specific) activity involves the catalysis of the reaction: S-adenosyl-L-methionine + DNA cytosine → S-adenosyl-L-homocysteine + DNA N4-methylcytosine. monarchinitiative.org Oligonucleotides with unmethylated cytosine at specific recognition sequences can serve as substrates to assay the activity of N4-cytosine methyltransferases. Conversely, DNA already containing N4-methylcytosine can be used to study the binding and potential inhibitory effects on other methyltransferases.

DNA Glycosylases: DNA glycosylases are involved in base excision repair and are responsible for recognizing and removing damaged or modified bases from DNA. nih.govescholarship.orgmdpi.comwikipedia.org Synthetic oligonucleotides containing N4-methylcytosine can be used to investigate whether this modification is recognized and excised by specific DNA glycosylases. nih.govescholarship.org This is important for understanding the potential genotoxicity and repair pathways for this type of DNA modification. Some DNA glycosylases, like MBD4, are known to process a wide range of G-mispaired base lesions. nih.gov

Other Enzymes: The presence of N4-methylcytosine can also influence the activity of other enzymes that interact with DNA, such as restriction endonucleases and polymerases. Studies have shown that while some restriction enzymes are inhibited by N4-methylation within their recognition sequence, others are not. This differential sensitivity can be exploited in molecular biology applications.

The methylation of cytosine at the N4 position has a direct impact on the structure and stability of the DNA double helix. nih.gov The incorporation of this compound into synthetic oligonucleotides allows for detailed biophysical studies to elucidate these effects.

DNA Stability: Thermodynamic studies on self-complementary oligonucleotides have shown that the substitution of N4-methylcytosine for cytosine decreases the melting temperature (Tm) of the DNA duplex. nih.gov This indicates that the N4-methyl group destabilizes the DNA helix. The free energy decrease associated with the introduction of two N4-methylcytosine residues into an octanucleotide was estimated to be 1.24 kcal/mol. nih.gov This destabilizing effect is in contrast to the effect of 5-methylcytosine (B146107), which generally stabilizes the DNA duplex. oup.com

The table below compares the thermodynamic parameters for unmodified and N4-methylated oligonucleotides.

OligonucleotideΔH° (kcal/mol)ΔS° (cal/mol·K)Tm (°C)
d(CGCGCGCG)-66.5-18654.5
d(CG4mCGCGCG)-60.8-17348.0
d(GGACCCGGGTCC)-110.0-29568.5
d(GGA4mCCCGGGTCC)-104.0-28264.0

Data adapted from Iurgaĭtis et al., 1988. nih.gov

DNA Conformation: The N4-methyl group is oriented in the major groove of the DNA helix. nih.gov This modification can influence the local DNA conformation and its interactions with proteins. Circular dichroism (CD) spectroscopy studies have shown that N4-methylcytosine, similar to 5-methylcytosine, can favor the transition from the right-handed B-form of DNA to the left-handed Z-form in sequences with alternating purine-pyrimidine tracts. However, unlike 5-methylcytosine, it inhibits the B- to A-form transition. These conformational changes can have significant implications for DNA-protein recognition and the regulation of gene expression. nih.govmdpi.com The presence of N4-methylcytosine can alter DNA conformation and stability, which in turn can affect DNA-protein interactions. nih.gov

Advanced Analytical and Computational Approaches for N4 Methylcytosine Research

Experimental Detection and Mapping Techniques

A variety of experimental methods have been developed to identify and map N4-methylcytosine in genomic DNA. These techniques range from highly sensitive methods capable of detecting minute quantities of the modification to high-throughput sequencing approaches that provide genome-wide maps at single-base resolution.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, stands as a highly effective and established technique for the qualitative and quantitative analysis of DNA modifications, including N4-methylcytosine. nih.gov This method allows for the distinct separation and detection of different methylated cytosine isomers, such as 3-methylcytosine, 5-methylcytosine (B146107) (5mC), and 4mC, which is essential for their functional studies. nih.gov

In a typical workflow, genomic DNA is enzymatically digested into individual nucleosides. These nucleosides are then separated by HPLC based on their physicochemical properties. The separated nucleosides are subsequently introduced into a mass spectrometer for detection and quantification. oup.com For instance, in the analysis of Deinococcus radiodurans DNA, LC-MS/MS was successfully used to confirm that 4mC, and not 5mC, was the major cytosine modification. nih.gov The optimized liquid chromatography conditions allowed for the clear separation of 4mC and 5mC, with distinct retention times. nih.gov While mass spectrometry is powerful for quantification, it does not provide information about the specific location of the modification within the genome. nih.gov

TechniquePrincipleApplication in 4mC Research
HPLC-MS/MS Separates digested DNA nucleosides via HPLC, followed by mass analysis for identification and quantification.- Accurate quantification of global 4mC levels in genomic DNA. - Distinguishes between 4mC and its isomer 5mC. nih.gov - Confirms the presence of 4mC in various organisms.

Single-Molecule Real-Time (SMRT) Sequencing

Single-Molecule Real-Time (SMRT) sequencing, developed by Pacific Biosciences, is a third-generation sequencing technology that enables the direct detection of DNA modifications, including N4-methylcytosine, during the sequencing process. pacb.comcreativebiomart.netwikipedia.org This method observes the real-time incorporation of fluorescently labeled nucleotides by a DNA polymerase immobilized in a zero-mode waveguide (ZMW). wikipedia.orgnih.gov

The presence of a modified base, such as 4mC, in the DNA template causes a detectable change in the kinetics of the DNA polymerase. nih.gov Specifically, the time between nucleotide incorporations, known as the interpulse duration (IPD), is altered. nih.govresearchgate.net This kinetic "fingerprint" allows for the simultaneous determination of the DNA sequence and the identification of modified bases at single-nucleotide resolution. nih.govoup.com SMRT sequencing has been instrumental in generating genome-wide maps of 4mC and N6-methyladenine (6mA) in a wide range of organisms, from bacteria to eukaryotes. pacb.comoup.com The technology's ability to produce long reads also aids in the assembly of complex genomes and the analysis of repetitive regions. yourgenome.org

FeatureDescription
Principle Detects changes in DNA polymerase kinetics (interpulse duration) caused by modified bases during real-time sequencing. nih.gov
Advantages - Direct detection of 4mC without special sample preparation. creativebiomart.net - Provides single-base resolution maps of 4mC across the genome. pacb.com - Generates long sequencing reads, aiding in genome assembly. yourgenome.org
Application - Genome-wide mapping of 4mC in prokaryotes and eukaryotes. pacb.comoup.com - Identification of 4mC-containing motifs. oup.com

APOBEC3A-Mediated Deamination Sequencing (4mC-AMD-seq)

APOBEC3A-Mediated Deamination Sequencing (4mC-AMD-seq) is a method developed for the genome-wide mapping of N4-methylcytosine at single-base resolution. nih.gov This technique leverages the differential deamination activity of the APOBEC3A (A3A) protein towards different forms of cytosine. nih.govnih.gov The A3A protein efficiently deaminates both cytosine (C) and 5-methylcytosine (5mC) to uracil (B121893) and thymine (B56734), respectively, which are both read as thymine during sequencing. nih.govnih.gov

Crucially, N4-methylcytosine is resistant to this deamination by the A3A protein. nih.govresearchgate.net Therefore, after treatment with A3A and subsequent sequencing, the original 4mC sites are read as cytosine, while unmodified cytosines and 5mC sites are read as thymine. This allows for the direct identification of 4mC locations throughout the genome. nih.govnih.gov This method was successfully applied to map 1,586 4mC sites in the genome of Deinococcus radiodurans, with many sites located in the CCGCGG motif. nih.govnih.gov

Methylation-Specific PCR

Methylation-Specific PCR (MSP) is a technique used to detect the methylation status of specific DNA sequences. nih.govatlantis-press.com The method relies on the treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. nih.govtakarabio.com Following bisulfite conversion, two sets of PCR primers are designed for the target region: one set specific to the methylated sequence (containing cytosine) and another set specific to the unmethylated sequence (containing uracil, which is amplified as thymine). nih.govtakarabio.com The amplification of a PCR product with the methylation-specific primers indicates the presence of methylation at that site. atlantis-press.com

While widely used for detecting 5-methylcytosine, the principle of MSP can also be applied to N4-methylcytosine, as 4mC is also resistant to bisulfite-mediated deamination, similar to 5mC. oup.comnih.gov This technique is particularly useful for analyzing the methylation status of specific genes or genomic loci in a large number of samples. atlantis-press.com Nested MSP (MN-MSP) is a variation that increases sensitivity, especially for samples with low-quality or low-quantity DNA. nih.gov

Immuno-Enrichment and 32P-Postlabeling Methods

Immuno-enrichment techniques, such as DNA immunoprecipitation sequencing (DIP-seq), utilize antibodies that specifically recognize and bind to N4-methylcytosine. This allows for the enrichment of DNA fragments containing 4mC from a complex genomic sample. The enriched fragments can then be analyzed by sequencing to identify the regions of the genome where 4mC is present. However, the resolution of this method can be limited. researchgate.net

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts and modified nucleotides. nih.gov The process involves the enzymatic digestion of DNA to 3'-monophosphates, followed by the enrichment of the modified nucleotides. nih.gov These nucleotides are then radioactively labeled using [γ-³²P]ATP and polynucleotide kinase. The labeled adducts are separated by chromatography or electrophoresis and quantified by their radioactive decay. nih.gov This technique is capable of detecting modified bases at very low frequencies, as low as one in 10¹⁰ nucleotides, making it suitable for detecting rare DNA modifications. nih.gov

Computational Prediction and Bioinformatics Analysis of 4mC Sites

Due to the time-consuming and costly nature of experimental methods for identifying 4mC sites, computational approaches have emerged as valuable and efficient alternatives. oup.com Various machine learning and deep learning models have been developed to predict the location of 4mC sites in genomes based on DNA sequence features. nih.govfrontiersin.org

A number of computational tools have been created for the prediction of 4mC sites across different species. These tools often employ machine learning algorithms like Support Vector Machines (SVM) and deep learning architectures such as Convolutional Neural Networks (CNNs). frontiersin.orgnih.gov They are trained on datasets of experimentally verified 4mC and non-4mC sites and learn to distinguish between them based on sequence characteristics. frontiersin.org

Some of the notable prediction tools include:

4mCPred: An SVM-based tool that uses features like position-specific trinucleotide propensity and electron-ion interaction potential to predict 4mC sites in several species. oup.comfrontiersin.org

Deep4mC: A deep learning-based predictor that utilizes convolutional neural networks and has shown high accuracy and robust performance across multiple species. nih.govoup.com

Deep4mcPred: A multi-layer deep learning model that integrates a residual network and a recurrent neural network to automatically learn high-level features for 4mC site prediction. frontiersin.org

4mCPred-CNN: A CNN-based model specifically developed for identifying 4mC locations in the mouse genome. nih.gov

Mus4mCPred: A deep learning predictor for the mouse genome that uses multi-view feature learning and deep hybrid networks. mdpi.com

These computational models are continuously being improved, with newer methods incorporating advanced deep learning architectures and feature selection techniques to enhance prediction accuracy. nih.govnih.gov The performance of these tools is often evaluated using metrics such as accuracy, sensitivity, specificity, and the area under the curve (AUC). nih.govoup.com

Tool NameMethodologySpeciesKey Features
4mCPred Support Vector Machine (SVM)C. elegans, D. melanogaster, A. thaliana, E. coli, G. subterraneus, G. pickeringiiUses position-specific trinucleotide propensity and electron-ion interaction potential features. oup.comfrontiersin.org
Deep4mC Deep Learning (CNN)A. thaliana, C. elegans, D. melanogaster, E. coli, G. pickeringii, G. subterraneusEmploys convolutional neural networks with four representative features and a bootstrapping method for species with small sample sizes. nih.govoup.com
Deep4mcPred Deep Learning (Residual & Recurrent Neural Networks)MultipleIntegrates residual and recurrent neural networks to automatically learn high-level features. frontiersin.org
4mCPred-CNN Deep Learning (CNN)MouseUtilizes a single one-hot encoding feature scheme. nih.gov
Mus4mCPred Deep Learning (Hybrid Networks)Mouse and other speciesEmploys multi-view feature learning and deep hybrid networks. mdpi.com

The development of these bioinformatics tools provides researchers with powerful resources to rapidly screen genomes for potential 4mC sites, guiding further experimental validation and functional studies. oup.comnih.gov

Machine Learning Algorithms (e.g., Support Vector Machine, Random Forest)

Traditional machine learning algorithms have been instrumental in the initial development of predictive models for 4mC site identification. nih.gov These methods typically rely on converting DNA sequences into numerical feature vectors, which are then used to train a classifier to distinguish between 4mC and non-4mC sites.

Support Vector Machine (SVM) is a widely used supervised learning algorithm for 4mC prediction. nih.govfrontiersin.org SVM-based tools, such as iDNA4mC and 4mCPred, map the feature vectors into a high-dimensional space to find an optimal hyperplane that separates the two classes (4mC vs. non-4mC). oup.comfrontiersin.orgnih.gov These models often incorporate various sequence-derived features, including:

Nucleotide frequency and composition : Analyzing the occurrence of single nucleotides or k-mers (short DNA subsequences) around the potential modification site. nih.govnih.gov

Physicochemical properties : Using properties like ring-function-hydrogen-chemical characteristics and electron-ion interaction potentials to represent the DNA sequence. oup.comresearchgate.net

Position-specific information : Capturing the nucleotide preferences at specific positions relative to the central cytosine. oup.com

Random Forest (RF) is another powerful ensemble learning method applied to 4mC site prediction. nih.govresearchgate.net RF constructs a multitude of decision trees during training and outputs the class that is the mode of the classes of the individual trees. This approach is known for its robustness and ability to handle high-dimensional data. Several predictors have utilized RF, often in combination with various feature encoding schemes, to improve classification accuracy. nih.govresearchgate.netoup.com

The performance of these machine learning models is heavily dependent on the quality and diversity of the features engineered from the DNA sequences. nih.gov

Predictor ToolCore AlgorithmKey Features UsedReported Accuracy (Example Species)
iDNA4mCSupport Vector Machine (SVM)Nucleotide chemical properties, nucleotide frequency76.05% - 84.04% (across six species) oup.com
4mCPredSupport Vector Machine (SVM)Position-specific trinucleotide propensity (PSTNP), electron-ion interaction potential (EIIP)Improved performance over iDNA4mC oup.com
4mcPred-SVMSupport Vector Machine (SVM)Integration of four sequence-based descriptors with a two-step feature optimizationDemonstrated improved generalizability nih.govmdpi.com
Meta-4mCpredMeta-predictor using SVMProbabilistic features from SVM, Random Forest, Gradient Boosting, and Extremely Randomized Trees~2-4% higher accuracy than previous state-of-the-art predictors nih.govresearchgate.net

Deep Learning Models (e.g., Deep4mC, Deep4mcPred)

More recently, deep learning has emerged as a transformative approach for 4mC site prediction, often outperforming traditional machine learning methods. frontiersin.orgnih.govfrontiersin.org A key advantage of deep learning models is their ability to automatically learn hierarchical and complex features directly from raw DNA sequences, eliminating the need for manual feature engineering. nih.govnih.gov

Deep4mC is a prominent deep learning-based predictor that utilizes a Convolutional Neural Network (CNN). oup.comuth.edunih.gov CNNs are particularly adept at identifying spatial patterns in data, making them well-suited for recognizing conserved motifs in DNA sequences surrounding 4mC sites. nih.gov Deep4mC demonstrated high accuracy and robust performance, with average Area Under the Curve (AUC) values exceeding 0.9 across multiple species. uth.edunih.gov

Deep4mcPred is another advanced predictor that integrates a residual network with a recurrent neural network (RNN). frontiersin.orgnih.gov This hybrid architecture allows the model to capture both local sequence patterns (via the CNN-like residual network) and long-range dependencies (via the RNN). frontiersin.org The inclusion of an attention mechanism further enhances the model by enabling it to focus on the most informative regions of the sequence for making a prediction. frontiersin.orgnih.gov

Other deep learning architectures employed for 4mC prediction include Bidirectional Long Short-Term Memory networks (Bi-LSTM), which can process sequence information in both forward and reverse directions, further improving predictive power. nih.govnih.gov These models have consistently pushed the boundaries of accuracy in identifying 4mC modifications. nih.gov

Predictor ToolCore ArchitectureKey FeaturesNotable Performance Metrics
Deep4mCConvolutional Neural Network (CNN)Automatically learns features from sequence data; uses bootstrapping for smaller datasets. uth.edunih.govAUC values of 0.9005–0.9722 across six species. uth.edunih.gov
Deep4mcPredResidual Network + Recurrent Neural Network (RNN) with Attention MechanismIntegrates multiple deep learning components to capture diverse sequence characteristics. frontiersin.orgnih.govOutperforms traditional machine learning predictors. frontiersin.orgnih.gov
i4mC-DeepConvolutional Neural Network (CNN)Uses nucleotide chemical properties and density as input; automatically extracts features. nih.govImproved accuracy by up to 3.9% over conventional predictors on G. subterraneus. nih.gov
4mcDeep-CBIHybrid CNN and Bidirectional LSTM (Bi-LSTM)Generates advanced features from a combination of deep learning models. nih.govFirst deep learning framework applied to 4mC prediction, showing improved performance and speed. nih.gov

Genome-Wide Methylome Mapping and Analysis

Computational prediction models are fundamentally reliant on high-quality, genome-wide experimental data for training and validation. Several advanced sequencing technologies enable the mapping of N4-methylcytosine at single-base resolution across entire genomes.

Single-Molecule, Real-Time (SMRT) Sequencing , developed by Pacific Biosciences, is a cornerstone technology for direct detection of DNA base modifications, including 4mC. nih.govpacb.comnih.gov This method observes a single DNA polymerase molecule as it synthesizes a complementary strand in real-time. pacb.comnih.gov The presence of a modified base like 4mC in the template strand causes a characteristic change in the polymerase's kinetics, specifically the time between successive nucleotide incorporations (interpulse duration or IPD). pacb.comnih.gov By analyzing these kinetic signatures, 4mC sites can be identified directly during sequencing without the need for chemical conversion or amplification, providing a powerful tool for generating reference methylomes. pacb.comnih.gov

Other innovative methods for genome-wide 4mC mapping include:

4mC-Tet-assisted bisulfite sequencing (4mCTAB-seq) : This technique provides a method to accurately identify 4mC sites without interference from 5-methylcytosine (5mC). mdpi.comnih.gov

APOBEC3A-mediated deamination sequencing (4mC-AMD-seq) : A method where cytosine and 5mC are deaminated and read as thymine during sequencing, while 4mC is resistant and remains as cytosine. nih.gov This allows for the direct identification of original 4mC sites at single-base resolution. nih.gov

These mapping techniques provide the essential ground-truth data that fuel the development and refinement of the machine learning and deep learning predictors discussed previously.

In Silico Studies of N4-Methylcytosine Dynamics

Beyond site prediction, computational methods are used to understand the biophysical consequences of N4-methylcytosine incorporation into the DNA double helix. Molecular dynamics (MD) simulations are powerful in silico tools that model the movements and interactions of atoms in a molecule over time, providing insights into DNA structure, flexibility, and dynamics. aps.orgnih.govlidsen.com

By performing all-atom MD simulations on DNA sequences with and without methylation, researchers can investigate how the addition of a methyl group to cytosine alters the molecule's mechanical properties. aps.org Studies on cytosine methylation have shown that it can:

Alter local DNA geometry : The presence of a methyl group can change base-step parameters like twist, roll, and slide, affecting the local conformation of the DNA helix. aps.orgnih.gov

Influence DNA flexibility and stiffness : Methylation can lead to a general stiffening of the DNA molecule, which may impact how DNA bends and wraps around proteins like histones. aps.org

Affect DNA-protein interactions : Changes in DNA shape and flexibility due to methylation can modulate the binding of transcription factors and other DNA-binding proteins, forming a key part of its epigenetic regulatory role. nih.gov

These computational simulations bridge the gap between identifying 4mC sites and understanding their functional impact at a molecular level, offering a dynamic view of how this epigenetic mark can influence biological processes. inria.fr

Perspectives and Future Directions in 2 Deoxy N4 Methylcytidine Research

Elucidating Unexplored Biological Functions and Regulatory Networks

While the role of N4-methylcytosine (4mC) in bacterial restriction-modification (R-M) systems is well-established, its broader biological functions are only beginning to be uncovered. oup.comresearchgate.net The presence of 4mC serves as an epigenetic mark that can influence DNA-protein interactions, thereby regulating gene expression. In the pathogenic bacterium Helicobacter pylori, the loss of 4mC modification resulted in the differential expression of 102 genes associated with virulence, ribosome assembly, and other cellular components, highlighting its role as a global epigenetic regulator. oup.com

A significant area for future research is the exploration of 4mC in eukaryotes. Historically considered absent from eukaryotic genomes, recent studies have challenged this dogma. A remarkable example is the bdelloid rotifer, a freshwater invertebrate that acquired a bacterial N4-cytosine methyltransferase (N4CMT) through horizontal gene transfer more than 60 million years ago. researchgate.netnih.gov In these organisms, N4CMT deposits 4mC on active transposons and tandem repeats, effectively silencing these genetic elements. researchgate.netnih.gov This discovery opens up the possibility that 4mC may have unexplored functions in other eukaryotes.

Future investigations should focus on:

Identifying 4mC in a wider range of organisms, particularly in eukaryotes where its presence is largely uncharacterized.

Unraveling the regulatory networks involving 4mC. The work in bdelloid rotifers suggests a sophisticated interplay between 4mC and histone modifications, described as "histone-read-DNA-write" and "DNA-read-histone-write" systems, to maintain silent chromatin. researchgate.netnih.gov Exploring this crosstalk in other organisms could reveal conserved or novel regulatory mechanisms.

Investigating the role of 4mC in various cellular processes such as development, stress response, and disease. mdpi.comnih.gov The dynamic nature of epigenetic marks suggests that 4mC levels and locations could change in response to environmental cues, influencing phenotypic plasticity. mdpi.com

Discovery and Characterization of Novel N4-Methylation Enzymes

The enzymes responsible for creating 2'-Deoxy-N4-methylcytidine are N4-cytosine-specific DNA methyltransferases (MTases), which transfer a methyl group from S-adenosyl-L-methionine to the N4 position of cytosine. frontiersin.orgoup.com These enzymes can be part of R-M systems or act as "orphan" methyltransferases without a partner restriction enzyme. frontiersin.org While many R-M-associated MTases are known, the landscape of orphan N4-MTases and their specific roles remains largely uncharted territory.

Recent discoveries have highlighted the diversity of these enzymes. The identification of N4CMT in bdelloid rotifers provided the first example of a functional, horizontally transferred N4-MTase in a multicellular eukaryote. researchgate.net In humans, the enzyme METTL15 has been identified as an N4-methylcytidine (m4C) methyltransferase that modifies mitochondrial 12S rRNA, a modification essential for the proper assembly of mitochondrial ribosomes. nih.govnih.gov

The path forward in this area requires a concerted effort to:

Mine genomic and metagenomic databases to identify new putative N4-MTase genes in a diverse array of prokaryotes and eukaryotes.

Perform detailed biochemical and structural characterization of newly discovered enzymes. This includes determining their substrate specificity (the DNA sequence they recognize), catalytic mechanisms, and three-dimensional structures. oncotarget.com

Elucidate the biological functions of orphan N4-MTases, which are presumed to be involved in regulatory processes rather than defense. frontiersin.org

EnzymeOrganismFunction/Role
M2.HpyAII Helicobacter pyloriGlobal epigenetic regulation, virulence, natural transformation. oup.com
N4CMT Bdelloid rotifersSilencing of transposons and tandem repeats. researchgate.netnih.gov
METTL15 Homo sapiensMethylation of mitochondrial 12S rRNA, required for mitoribosome biogenesis. nih.govnih.gov

Development of Advanced Methodologies for Detection and Manipulation

A significant bottleneck in studying 4mC has been the lack of robust and accessible detection methods. oup.com Unlike 5-methylcytosine (B146107) (5mC), 4mC is resistant to standard bisulfite conversion, making this common epigenetic analysis tool ineffective. royalsocietypublishing.org Current experimental methods for genome-wide 4mC mapping include single-molecule real-time (SMRT) sequencing and 4mC-Tet-assisted bisulfite sequencing (4mCTAB-seq), but these can be technically demanding and costly. nih.govfrontiersin.org

To overcome these challenges, the field is moving in two key directions: computational prediction and targeted molecular tools. A variety of machine learning and deep learning models have been developed to predict 4mC sites from DNA sequence data with increasing accuracy. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Method/ToolAlgorithm TypeKey Feature
iDNA4mC Support Vector Machine (SVM)Uses nucleotide chemical properties and frequency. oup.comfrontiersin.org
4mcDeep-CBI Deep Neural Network (CNN, BLSTM)Integrates convolutional and recurrent neural networks for advanced feature extraction. frontiersin.org
Deep4mC Deep LearningSystematic assessment of deep learning models for 4mC prediction. frontiersin.org
i4mC-GRU Gated Recurrent Unit (GRU)A deep learning model using duplet sequence-embedded features for mouse genomes. nih.gov

For manipulation, engineered DNA-binding proteins offer exciting possibilities. Transcription-activator-like effectors (TALEs) have been successfully engineered to selectively bind to 4mC, enabling the affinity-based enrichment of 4mC-containing DNA fragments for targeted analysis. royalsocietypublishing.org

Future research should prioritize:

Improving the sensitivity, resolution, and affordability of direct sequencing methods for 4mC detection.

Enhancing the accuracy and interpretability of deep learning models for predicting 4mC sites across diverse species. frontiersin.org

Developing novel molecular tools, potentially based on CRISPR-Cas systems, for the targeted detection, editing (writing or erasing), and real-time tracking of 4mC marks within living cells.

Expanding Understanding of N4-Methylcytosine in Prokaryotic Adaptation and Evolution

In the prokaryotic world, 4mC is a key player in adaptation and evolution. Its fundamental role in R-M systems provides a direct mechanism for bacteria to defend against invading genetic elements like bacteriophages, which is a major driver of bacterial evolution. researchgate.netfrontiersin.orgoncotarget.com

Beyond defense, DNA methylation patterns, including 4mC, can act as heritable epigenetic information that influences phenotype. There is growing evidence that these methylation patterns can be transferred between bacteria via horizontal gene transfer (HGT). nih.govresearchgate.net This "epigenetic HGT" could allow recipient cells to acquire new gene expression profiles, potentially leading to rapid adaptation to new environments, even in the absence of genetic mutation. nih.gov This process may play a role in the evolution of critical traits such as virulence and antibiotic resistance. researchgate.net

The most striking example of 4mC's evolutionary impact is its jump from bacteria to eukaryotes. The acquisition of the N4CMT enzyme by bdelloid rotifers demonstrates how HGT can introduce entirely new regulatory systems, driving profound evolutionary innovation. researchgate.netnih.gov

Future research in this area should aim to:

Quantify the extent of HGT of N4-MTase genes and methylation patterns across different bacterial communities.

Investigate how environmental stressors (e.g., antibiotic exposure, temperature changes) alter 4mC methylomes and how these epigenetic changes contribute to bacterial adaptation. mdpi.complos.org

Explore the role of 4mC in structuring microbial ecosystems and mediating interactions between different species.

Interdisciplinary Approaches Integrating Structural Biology, Biochemistry, and Computational Science

A comprehensive understanding of this compound requires a deeply integrated, interdisciplinary approach. Each discipline offers unique tools and perspectives that, when combined, can provide insights that would be unattainable in isolation.

Structural Biology: High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise atomic interactions between N4-MTases and their DNA substrates. oup.com This information is fundamental to understanding how these enzymes recognize specific DNA sequences and catalyze the methylation reaction. It can also illuminate how the 4mC modification alters the structure of the DNA double helix and its interactions with other proteins.

Biochemistry: In vitro and in vivo biochemical assays are essential for characterizing the activity of N4-MTases. oncotarget.com These studies can determine the enzyme's kinetic parameters, cofactor requirements, and substrate specificity. Furthermore, biochemical techniques can be used to probe how the presence of 4mC in a DNA sequence affects the binding of transcription factors, polymerases, and other DNA-associated proteins, thereby linking the epigenetic mark to a functional outcome. oup.com

Computational Science: Computational approaches are becoming indispensable in epigenetics research. Machine learning and deep learning models can predict 4mC sites on a genome-wide scale, guiding experimental validation. aimspress.comresearchgate.net Molecular dynamics simulations can model the effects of 4mC on DNA structure and flexibility, complementing experimental data from structural biology. oup.com

The future of 4mC research lies in the seamless integration of these fields. For instance, novel N4-MTases identified through computational genome mining can be synthesized and characterized biochemically. The resulting functional data can then inform structural studies to understand their mechanism. In turn, structural and biochemical insights can be used to refine computational models, creating a powerful feedback loop that accelerates discovery. This synergistic approach will be critical for building comprehensive models of 4mC-mediated regulatory networks and fully elucidating the role of this enigmatic modification in biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.